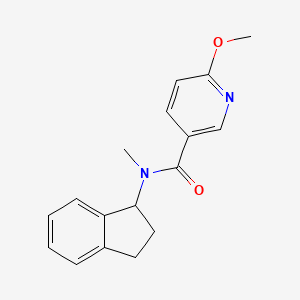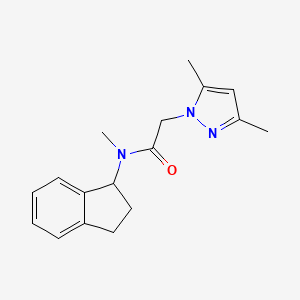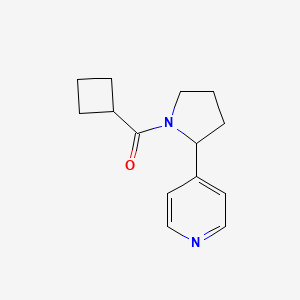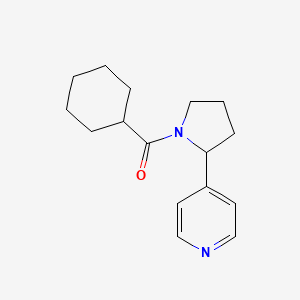
4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide, also known as BPAM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPAM is a member of the benzamide family of compounds and has a molecular weight of 308.26 g/mol.
作用机制
4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide acts as a positive allosteric modulator of GPCRs, meaning that it enhances the activity of these receptors in response to the binding of an agonist. Specifically, 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide binds to a site on the receptor that is distinct from the agonist binding site, causing a conformational change that increases the affinity of the receptor for the agonist. This results in an amplification of the signaling response that is generated by the agonist.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide are dependent on the specific GPCR that it modulates. In general, 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide has been shown to enhance the activity of GPCRs that are involved in the regulation of neurotransmitter release, including the adenosine A1 receptor, the dopamine D2 receptor, and the serotonin 5-HT1A receptor. This can lead to changes in synaptic transmission and neuronal activity, which in turn can affect various physiological processes.
实验室实验的优点和局限性
One major advantage of 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide is its selectivity for specific GPCRs, which allows for precise modulation of these receptors without affecting others. This makes it a useful tool for studying the role of individual GPCRs in various physiological processes. Additionally, 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide has a high potency and efficacy, meaning that it can produce significant changes in receptor activity at low concentrations.
However, there are also limitations to the use of 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide in lab experiments. One limitation is that it is relatively new and has not been extensively studied in vivo, meaning that its effects on whole organisms are not well understood. Additionally, 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide has a short half-life, which can make it difficult to administer and study in vivo.
未来方向
There are several future directions for research on 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide. One area of interest is the development of more selective and potent 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide analogs that can modulate specific GPCRs with greater precision and efficacy. Additionally, further studies are needed to understand the in vivo effects of 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide and its potential applications in the treatment of neurological disorders. Finally, the development of new techniques for administering 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide in vivo could help to overcome its short half-life and make it a more practical tool for studying GPCR function.
合成方法
The synthesis of 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide involves the reaction of 4-bromo-2-nitroaniline with 1-cyclopropylethylamine in the presence of a reducing agent such as iron powder. The resulting product is then treated with methyl iodide to obtain 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide. This method yields a high purity product and is relatively simple to perform.
科学研究应用
4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively modulate the activity of G protein-coupled receptors (GPCRs) that are involved in the regulation of neurotransmitter release. This makes 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide a valuable tool for studying the role of GPCRs in various physiological processes, including learning and memory, pain perception, and mood regulation.
属性
IUPAC Name |
4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-9(10-3-4-10)15(2)13(16)11-5-7-12(14)8-6-11/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUIFQJBWREYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

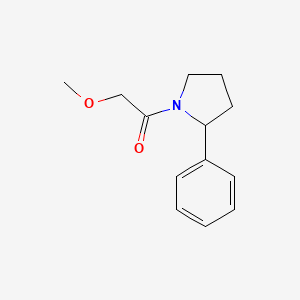
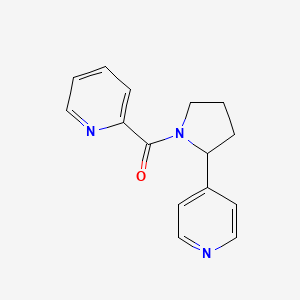


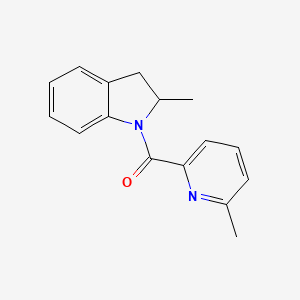
![1-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7493475.png)
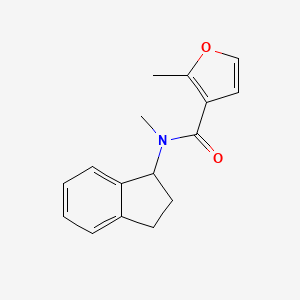
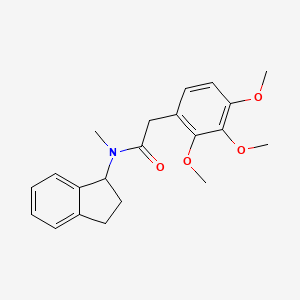
![1-[4-(2,6-Dimethylmorpholine-4-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493492.png)
